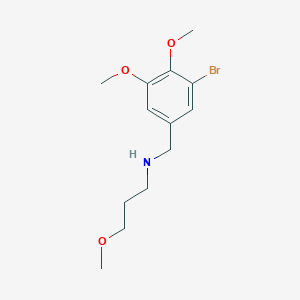
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine, also known as BEMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BEMP is a benzylamine derivative that has been synthesized using a specific method, which will be discussed in detail in This compound has been found to have a unique mechanism of action, which makes it an interesting candidate for further research. In this paper, we will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for BEMP.
Wirkmechanismus
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been found to have a unique mechanism of action, which involves the inhibition of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters, which can have various effects on physiological processes.
Biochemical and Physiological Effects:
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been found to have various biochemical and physiological effects, including increased levels of dopamine, serotonin, and norepinephrine in the brain. These effects have been associated with improved cognitive function, mood enhancement, and potential neuroprotective effects. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine has also been found to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine has several advantages for use in lab experiments, including its high purity, stability, and unique mechanism of action. However, there are also limitations to its use, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine research, including further studies on its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, research on the effects of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine on various physiological processes, including inflammation and oxidative stress, may provide insights into its potential therapeutic applications. Finally, further optimization of the synthesis method may lead to the development of more efficient and cost-effective methods for producing N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine.
Synthesemethoden
The synthesis of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine involves a series of steps that require specific reagents and conditions. The first step involves the reaction of 3-bromo-5-ethoxy-4-methoxybenzaldehyde with 3-pyridinemethanamine in the presence of a catalyst. The resulting intermediate is then reacted with benzylamine to yield the final product, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine. The synthesis method has been optimized to yield a high purity product, which is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been used in various fields of research, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been found to have a unique mechanism of action, which makes it an interesting candidate for further research. In pharmacology, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been used to study the effects of benzylamine derivatives on various physiological processes.
Eigenschaften
Produktname |
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine |
|---|---|
Molekularformel |
C16H19BrN2O2 |
Molekulargewicht |
351.24 g/mol |
IUPAC-Name |
N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C16H19BrN2O2/c1-3-21-15-8-13(7-14(17)16(15)20-2)11-19-10-12-5-4-6-18-9-12/h4-9,19H,3,10-11H2,1-2H3 |
InChI-Schlüssel |
KDQLLTGCCFMEMC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Br)OC |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)


![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)


![1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)


![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B268146.png)